Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate
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Overview
Description
Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate is a complex organic compound with the molecular formula C16H18N2O6S This compound is part of a class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom
Preparation Methods
The synthesis of Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate typically involves a multi-step process. One common method includes the one-pot three-component condensation of N-benzylpiperidone, the appropriate amine, and thioglycolic acid in toluene under reflux conditions using a Dean-Stark trap to remove water . This method ensures the formation of the spiro compound with high yield and purity. Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and environmental impact.
Chemical Reactions Analysis
Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoate moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Scientific Research Applications
Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Research has shown potential anti-ulcer activity, making it a candidate for the development of new therapeutic agents.
Industry: Its stability and reactivity make it suitable for use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate involves its interaction with specific molecular targets. In the context of its anti-ulcer activity, the compound likely inhibits the secretion of gastric acid by interacting with proton pumps or other enzymes involved in acid production . The exact molecular pathways and targets are still under investigation, but its structure suggests potential interactions with various biological macromolecules.
Comparison with Similar Compounds
Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4.5]decan-3-yl}methyl)benzoate can be compared with other spiro compounds such as:
- 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[2-(dimethylamino)ethyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 4,8-Dibenzyl-1-thia-4,8-diazaspiro[4.5]decan-3-one
- 8-Benzyl-4-[3-(dibutylamino)propyl]-1-thia-4,8-diazaspiro[4.5]decan-3-one
These compounds share a similar spiro structure but differ in their substituents, which can significantly affect their chemical properties and biological activities The uniqueness of Methyl 4-({2,4,8,8-tetraoxo-8lambda6-thia-1,3-diazaspiro[4
Properties
IUPAC Name |
methyl 4-[(2,4,8,8-tetraoxo-8λ6-thia-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O6S/c1-24-13(19)12-4-2-11(3-5-12)10-18-14(20)16(17-15(18)21)6-8-25(22,23)9-7-16/h2-5H,6-10H2,1H3,(H,17,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKELMCCMJZYHDM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2C(=O)C3(CCS(=O)(=O)CC3)NC2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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